Compound Description: This compound, identified as "1" in the research paper, is a starting point for the development of selective orexin 2 receptor antagonists (2-SORA). It was discovered during a high-throughput screening campaign focusing on GPCR agonists.
Relevance: This compound shares a core structure with 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide, featuring both a pyrazole and an oxazole ring. The primary difference lies in the substituents attached to these rings. While the target compound possesses a piperazine and a propyl chain, this related compound has a furan and a tolyl group. Both compounds are relevant in the context of developing new pharmaceuticals, specifically targeting GPCRs.
Compound Description: Designated as "43" in the research, this compound emerged as a potent, brain-penetrating, and orally active 2-SORA during the structure-activity relationship (SAR) optimization process. It demonstrated efficacy in a sleep model in rats, comparable to seltorexant (15), another 2-SORA under clinical development for insomnia.
Relevance: Similar to 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide, this compound contains both pyrazole and oxazole rings. It also demonstrates that modification of the substituents attached to these rings can significantly impact biological activity and pharmacological properties.
Compound Description: This compound, known as AZD9819, served as a human neutrophil elastase inhibitor. Studies revealed that it undergoes a unique lipid peroxide-mediated epoxidation and rearrangement in blood plasma. This process transformed the original six-membered pyrazinone-carboxamide core into a five-membered oxazole derivative. ,
Relevance: Although AZD9819 does not directly share the oxazole-pyrazole structure of 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide, its documented transformation to an oxazole derivative highlights the reactivity and potential for structural modifications within related heterocyclic systems. This information is valuable when considering the stability and potential metabolic pathways of the target compound. ,
Compound Description: This compound is the rearranged oxidation product of AZD9819. Its formation was characterized by mass spectrometry, NMR, and X-ray crystallography. The oxidation was proven to be lipid peroxide-dependent, as demonstrated by experiments using human low-density lipoprotein (LDL). ,
Relevance: This compound, arising from the oxidative rearrangement of AZD9819, features an oxazole ring, similar to 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide. The presence of a pyrazole ring further emphasizes the structural similarities between these compounds. Understanding this rearrangement pathway can offer insights into the potential metabolism and stability of the target compound. ,
Compound Description: This compound, referred to as SR141716, is a widely recognized cannabinoid type 1 (CB1) receptor antagonist/inverse agonist. It is often used as a radioligand in binding assays to evaluate the affinity and selectivity of other cannabinoid ligands.
Relevance: SR141716 shares a pyrazole ring and a carboxamide group with 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide. The piperidine ring in SR141716 is structurally similar to the piperazine ring in the target compound. Both compounds belong to the class of heterocyclic compounds with potential therapeutic applications, particularly within the realm of the central nervous system.
Compound Description: This compound, designated as "1" in the study, is a derivative of antipyrine and serves as a starting point for synthesizing various hybrid compounds containing pyrazole, 1,3-oxazole, and 1,3-thiazole moieties.
Relevance: This compound showcases the versatility of the pyrazole ring as a building block for constructing diverse heterocyclic compounds. Its structural similarity to 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide, particularly the presence of a pyrazole ring, underscores the prevalence of this structural motif in medicinal chemistry.
Compound Description: RWJ 69442 is a potent and selective α1a-adrenergic receptor antagonist under development for treating benign prostatic hyperplasia. Its synthesis involves the use of a chiral building block, N-benzyl-N-t-butoxycarbonyl amine 6.
Relevance: Although RWJ 69442 belongs to a different therapeutic class than 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide, it highlights the significance of benzyl and piperazine moieties in pharmaceutical development. The presence of a piperazine ring in RWJ 69442 parallels the structure of the target compound, suggesting a potential for shared pharmacological properties or synthetic strategies.
Compound Description: Initially presumed to be a selective α1B-adrenoceptor antagonist, AH11110A was later found to interact with both α1 and α2 adrenoceptors in smooth muscle studies. It displays non-competitive antagonism and affects general contractility in various tissues.
Relevance: Despite targeting different receptors, AH11110A features a piperidine ring, which is structurally similar to the piperazine ring in 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide. This shared feature suggests a possible overlap in the pharmacological properties or metabolic pathways of these compounds.
Compound Description: Developed as a potential antipsychotic agent, FP-1 was found to induce mammary gland neoplasia in male rats within 13 weeks of treatment. The carcinogenic potential of FP-1 and its structural analogs was further investigated, indicating that the pyrazole nucleus is likely responsible for the tumorigenic effect. ,
Relevance: FP-1 shares the pyrazole ring with 2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide. Although intended for different therapeutic purposes, the carcinogenic properties associated with the pyrazole nucleus in FP-1 raise concerns about the potential long-term effects of the target compound. This highlights the need for thorough toxicological evaluation of compounds containing this structural motif. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.